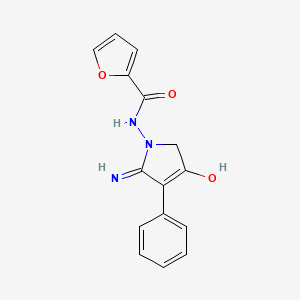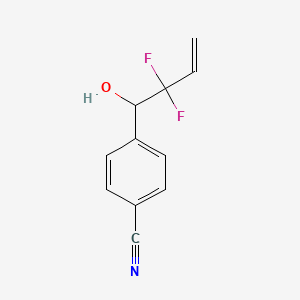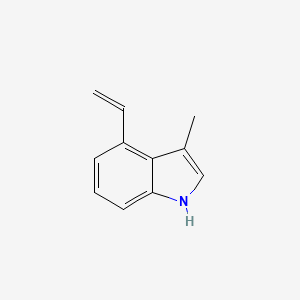
Benzyl 2-(azetidin-3-yloxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-(azetidin-3-yloxy)acetate is a compound that features an azetidine ring, a four-membered nitrogen-containing heterocycle, which is known for its significant ring strain and unique reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(azetidin-3-yloxy)acetate typically involves the formation of the azetidine ring followed by its functionalization. One common method involves the nucleophilic ring-opening of epoxides with azetidine derivatives. For instance, the reaction of benzyl chloroacetate with azetidine in the presence of a base can yield this compound .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis could enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 2-(azetidin-3-yloxy)acetate can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form more complex structures.
Reduction: Reduction reactions can modify the functional groups attached to the azetidine ring.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield azetidine-3-one derivatives, while reduction could produce various azetidine alcohols.
Applications De Recherche Scientifique
Benzyl 2-(azetidin-3-yloxy)acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly in the design of peptidomimetics and enzyme inhibitors.
Industry: It can be used in the synthesis of polymers and other materials with unique properties.
Mécanisme D'action
The mechanism of action of Benzyl 2-(azetidin-3-yloxy)acetate involves its interaction with various molecular targets. The azetidine ring’s strain makes it highly reactive, allowing it to participate in ring-opening reactions and form covalent bonds with biological molecules. This reactivity can be harnessed in drug design to target specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative used in peptide synthesis.
Azetidine-3-one: Known for its use in medicinal chemistry as a scaffold for drug design.
2-Methylazetidine: Used in polymer chemistry for the synthesis of polyamines.
Uniqueness
Benzyl 2-(azetidin-3-yloxy)acetate is unique due to its specific functional groups, which confer distinct reactivity and potential applications. The presence of the benzyl and acetate groups allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C12H15NO3 |
|---|---|
Poids moléculaire |
221.25 g/mol |
Nom IUPAC |
benzyl 2-(azetidin-3-yloxy)acetate |
InChI |
InChI=1S/C12H15NO3/c14-12(9-15-11-6-13-7-11)16-8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2 |
Clé InChI |
BPPRMSIBKZBAPE-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)OCC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S)-2'-(Diphenylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12828853.png)


![2-(4,5-Dihydro-1H-imidazol-1-yl)benzo[d]thiazole](/img/structure/B12828881.png)







![Benzo[f]pyrrolo[1,2-a]quinoxaline-3-carbaldehyde](/img/structure/B12828919.png)
